(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate
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Overview
Description
The compound with the identifier “(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with specific starting materials that undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are optimized for efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Scientific Research Applications
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in biological studies to investigate its effects on cellular processes.
Medicine: The compound has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: this compound can be used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This can lead to various biological responses, depending on the context of its use.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJBQTCXPJNIFE-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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